3-Bromo-2-fluoro-6-methoxyaniline
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Overview
Description
3-Bromo-2-fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-methoxyaniline typically involves the halogenation and methoxylation of aniline derivatives. One common method includes:
Halogenation: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Methoxylation: Finally, the fluorinated intermediate undergoes methoxylation using methanol and a base to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-fluoro-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-6-methoxyaniline: Similar structure but lacks the bromine atom.
3-Fluoro-2-methoxyaniline: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-2-fluoro-6-methoxyaniline is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the aniline ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFJEFOAVDMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519458-46-8 |
Source
|
Record name | 3-bromo-2-fluoro-6-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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